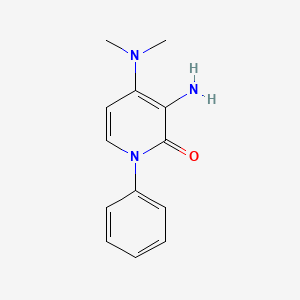
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
The synthesis of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, metal catalysts, and strong oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:
- 4-Amino-3-(dimethylamino)-1-phenylpyridin-2(1H)-one
- 3-Amino-4-(methylamino)-1-phenylpyridin-2(1H)-one
These compounds share similar structures but may differ in their chemical properties and biological activities.
Properties
CAS No. |
923027-44-5 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-15(2)11-8-9-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3 |
InChI Key |
DNNKHEWDWWNMAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















